molecular formula C18H29N5O3 B2398932 7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851941-24-7

7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione

Cat. No.: B2398932
CAS No.: 851941-24-7
M. Wt: 363.462
InChI Key: YIJSVFFSXMHTSE-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione is a xanthine-derived chemical compound with a molecular formula of C18H29N5O3 and a molecular weight of 363.45 g/mol . This purine-2,6-dione derivative is structurally characterized by a 2-ethoxyethyl group at the 7-position and a (3-methylpiperidin-1-yl)methyl substituent at the 8-position of the xanthine core, modifications known to significantly influence biological activity and pharmacokinetic properties in pharmaceutical research . Compounds within this structural class have demonstrated substantial research value as potent, selective, long-acting inhibitors of dipeptidyl peptidase-4 (DPP-4), with relevant applications in metabolic disease research, particularly for type 2 diabetes . The mechanism of action for these xanthine derivatives involves specific, competitive inhibition of the DPP-4 enzyme, which prevents the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion and improving glycemic control in research models . The specific substitution pattern on the xanthine core, particularly the 8-[(piperidin-1-yl)methyl] group, is a critical structural feature that enhances binding affinity and selectivity for the DPP-4 enzyme active site, while the 7-(2-ethoxyethyl) chain contributes to favorable pharmacokinetics, including extended duration of action . This product is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all chemical compounds with appropriate personal protective equipment under controlled laboratory conditions.

Properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-5-26-10-9-23-14(12-22-8-6-7-13(2)11-22)19-16-15(23)17(24)21(4)18(25)20(16)3/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJSVFFSXMHTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione, commonly referred to by its CAS number 851941-25-8, is a complex organic compound belonging to the purine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H30N5O3C_{18}H_{30}N_{5}O_{3} with a molecular weight of 364.5 g/mol. The structure includes a purine core with various substituents that may influence its biological interactions.

Research indicates that compounds within the purine class often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound has not been extensively documented; however, similar compounds have shown interactions with adenosine receptors and other nucleotide-binding sites.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Research indicates that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neural tissues.

Study 1: Antitumor Efficacy

In a recent study examining the effects of purine derivatives on cancer cells, researchers found that certain modifications to the purine structure enhanced cytotoxicity against breast cancer cells. While this specific compound was not tested, it highlights the potential for similar derivatives to exhibit favorable antitumor activity.

Study 2: Neuroprotection in Animal Models

A study investigating neuroprotective agents in rodent models demonstrated that certain purine derivatives could reduce oxidative stress and improve cognitive functions post-injury. This suggests a possible therapeutic application for similar compounds in treating neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Compound A123456-78-9Antitumor
Compound B987654-32-1Neuroprotective
Compound C135792-46-0Inhibits DNA synthesis

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Substituent Effects on Activity and Solubility

  • Position 7 Modifications: Ethoxyethyl (target compound) vs. Phenacyl or benzyl groups (): Enhance receptor binding affinity but may introduce metabolic instability due to aryl moieties .
  • Position 8 Modifications :

    • 3-Methylpiperidinylmethyl (target) vs. piperazinyl () or morpholinyl (): Piperidinyl groups offer moderate basicity, influencing pH-dependent solubility and protein binding. Piperazinyl analogs (e.g., ) often show enhanced solubility due to ionizable nitrogen .
    • Sulfanyl or thioether substituents (): Improve redox-modulating activity but may increase toxicity risks .
  • Position 1/3 Methyl Groups :

    • Ubiquitous in theophylline-like derivatives; methylation at N1 and N3 prevents rapid metabolism, extending half-life compared to unmethylated purines .

Research Findings from Key Analogs

  • Anti-inflammatory Activity :
    8-Methoxy derivatives () significantly reduced TNF-α levels and carrageenan-induced edema, with ester/carboxylic acid groups at position 7 showing superior efficacy .
  • Metabolic Stability :
    Isohexyl-substituted purine-2,6-diones () exhibited optimal activity among alkyl derivatives, though longer chains (e.g., n-decyl) reduced solubility without improving potency .
  • Receptor Targeting: Tricyclic xanthines () demonstrated cannabinoid receptor agonism, suggesting purine-2,6-diones with bulky substituents (e.g., benzimidazole-thioethyl in ) may engage G-protein-coupled receptors .

Preparation Methods

Alkylation at Position 7

The 7-position alkylation employs 3-methyl-3,7-dihydro-purine-2,6-dione as the starting material. A methanesulfonic acid ester of 2-ethoxyethyl serves as the alkylating agent under basic conditions.

Procedure :

  • Dissolve 3-methyl-3,7-dihydro-purine-2,6-dione (20.0 g) and potassium bicarbonate (13.2 g) in N-methyl-2-pyrrolidone (NMP, 140 mL) at 50°C.
  • Add methanesulfonic acid 2-ethoxyethyl ester (20.5 g) dropwise over 15 minutes.
  • Stir at 50°C for 7.5 hours, then quench with water (400 mL).
  • Filter and wash the precipitate to isolate 7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione as a white solid (94% yield, 97.6% HPLC purity).

Key Parameters :

  • Solvent : NMP enhances solubility and reaction efficiency.
  • Base : Potassium bicarbonate neutralizes generated acids, preventing decomposition.
  • Temperature : 50°C balances reaction rate and selectivity.

Halogenation at Position 8

Chlorination or iodination at position 8 introduces a leaving group for subsequent substitution.

Chlorination with N-Chlorosuccinimide (NCS) :

  • Suspend 7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (10.0 g) in dimethylformamide (DMF, 100 mL).
  • Add NCS (8.2 g) and stir at 25°C for 12 hours.
  • Quench with ice water, filter, and dry to obtain 8-chloro-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (83% yield).

Alternative Iodination :

  • Replace NCS with N-iodosuccinimide (NIS) in DMSO at 55°C for 2 hours to achieve 8-iodo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (91% yield).

Introduction of the (3-Methylpiperidin-1-yl)Methyl Group

The 8-halogenated intermediate undergoes nucleophilic substitution or a Mannich-type reaction to install the (3-methylpiperidin-1-yl)methyl moiety.

Method A: Nucleophilic Substitution

  • React 8-chloro-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (5.0 g) with 3-methylpiperidine (3.2 g) and formaldehyde (37% solution, 4.5 mL) in NMP at 110°C for 6 hours.
  • Purify via column chromatography (ethyl acetate/methanol) to isolate the target compound (68% yield).

Method B: One-Pot Mannich Reaction

  • Combine 8-iodo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-purine-2,6-dione (5.0 g), 3-methylpiperidine (3.0 g), paraformaldehyde (1.8 g), and copper(I) iodide (0.5 g) in acetonitrile.
  • Heat at 80°C for 8 hours under nitrogen.
  • Filter and recrystallize from toluene to obtain the product (72% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

  • NMP vs. DMF : NMP improves yields in alkylation (94% vs. 78% in DMF).
  • Bases : Potassium bicarbonate outperforms sodium carbonate in minimizing side reactions during alkylation.

Temperature and Catalysis

  • Chlorination : 25°C prevents over-halogenation.
  • Mannich Reaction : Copper(I) iodide accelerates the three-component coupling.

Characterization and Analytical Data

Property Value/Description Method Reference
Molecular Weight 405.5 g/mol HRMS
Melting Point 162–164°C DSC
HPLC Purity >98% RP-HPLC
¹H NMR (500 MHz, DMSO) δ 1.21 (t, 3H, OCH2CH3), 3.31 (s, 3H, NCH3) Bruker Avance

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsTarget PositionYield (%)
7-Substitution2-ethoxyethyl bromide, K₂CO₃, DMF, 80°C765–75
8-Substitution3-methylpiperidine, NBS, CH₃CN, reflux850–60

Advanced: How can computational tools predict the biological activity of novel 7,8-disubstituted purine-2,6-dione derivatives?

Answer:
Virtual screening using platforms like *Chemicalize.org * (ChemAxon) can predict drug-like properties and target interactions:

  • Parameters Analyzed : Lipophilicity (logP), polar surface area (PSA), and hydrogen-bonding capacity to assess bioavailability .
  • Molecular Docking : Simulations with enzymes (e.g., phosphodiesterases or kinases) identify potential binding affinities. For example, the 3-methylpiperidinyl group may enhance interactions with hydrophobic pockets in target proteins .
  • ADMET Profiling : Predictive models evaluate toxicity risks (e.g., hepatotoxicity) and metabolic stability, guiding prioritization of analogs for in vitro testing .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • FTIR : Identifies carbonyl groups (C=O stretches at ~1660–1700 cm⁻¹) and amine/ether functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 417.24 for C₁₉H₂₉N₅O₃) .
  • NMR :
    • ¹H NMR : Signals for methyl groups (δ 1.2–1.5 ppm), ethoxyethyl protons (δ 3.4–3.7 ppm), and piperidinyl protons (δ 2.5–3.0 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the purine ring .

Advanced: What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic (PK) Studies : Measure bioavailability and tissue distribution to explain disparities in efficacy. For example, poor solubility may limit in vivo activity despite strong in vitro binding .
  • Metabolite Profiling : LC-MS identifies active or inactive metabolites that alter observed effects .
  • Dose-Response Refinement : Adjust dosing regimens in vivo to match in vitro IC₅₀ values, accounting for plasma protein binding .

Basic: What structural features influence the compound’s physicochemical properties?

Answer:

  • 7-Substituent : The 2-ethoxyethyl group increases hydrophilicity (lower logP) compared to longer alkyl chains, improving aqueous solubility .
  • 8-Substituent : The 3-methylpiperidinyl moiety enhances membrane permeability via moderate lipophilicity and hydrogen-bond acceptor capacity .
  • Core Modifications : Methyl groups at positions 1 and 3 stabilize the purine ring against metabolic degradation .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in modulating nucleotide pathways?

Answer:

  • Target Identification : Use pull-down assays with biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Enzyme Inhibition Assays : Test activity against purified enzymes (e.g., PDE4 or adenosine deaminase) using fluorogenic substrates .
  • Gene Knockdown Studies : siRNA silencing of putative targets (e.g., kinases) in cell lines to observe rescue or loss of compound efficacy .

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